LL-37 SKE Trifluoroacetate is a derivative of the human cathelicidin antimicrobial peptide LL-37. This compound consists of a sequence of 13 amino acids and is noted for its significant antimicrobial properties, high cell selectivity, and anti-inflammatory activity. LL-37 plays a crucial role in the innate immune system, providing protection against various pathogens, including bacteria, fungi, and viruses. The compound is primarily used in scientific research to explore its potential therapeutic applications and mechanisms of action .
LL-37 is naturally occurring and is part of the human immune response, specifically associated with the epidermis. It belongs to a class of molecules known as antimicrobial peptides, which are critical components of the innate immune system. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for laboratory studies .
LL-37 SKE Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during coupling reactions.
LL-37 SKE Trifluoroacetate primarily undergoes:
Common reagents include:
The major product formed from these reactions is the purified peptide, while side products may include truncated or incompletely deprotected peptides that are removed during purification .
LL-37 SKE Trifluoroacetate exerts its antimicrobial effects by disrupting microbial cell membranes. It interacts with lipid bilayers, causing membrane destabilization and subsequent cell lysis. Additionally, LL-37 modulates immune responses by binding to various receptors on immune cells, such as toll-like receptors and formyl peptide receptors. This dual action not only leads to direct antimicrobial effects but also influences inflammation and immune regulation .
LL-37 SKE Trifluoroacetate has diverse applications in scientific research:
LL-37 SKE Trifluoroacetate targets Gram-negative bacteria via electrostatic interactions between its cationic residues (net charge +6 at physiological pH) and anionic phosphate groups in lipopolysaccharides (LPS). This binding displaces divalent cations (Mg²⁺/Ca²⁺) that stabilize LPS, increasing outer membrane permeability by >80% within minutes [4] [8]. The peptide’s amphipathic α-helical structure (residues 2–31) facilitates insertion into the hydrophobic core, further disrupting membrane integrity. Studies show LL-37 reduces viability of Pseudomonas aeruginosa and Klebsiella pneumoniae by 4-log units at 10–25 μM, with efficacy maintained against colistin-resistant strains due to distinct lipid A targeting [6] [8].
Table 1: Membrane Permeabilization Kinetics of LL-37 SKE Trifluoroacetate
Bacterial Strain | Membrane Disruption Onset | Maximum Permeabilization | Concentration (μM) |
---|---|---|---|
E. coli (ATCC 25922) | < 2 min | 95% at 5 min | 12.5 |
K. pneumoniae (Colistin-R) | 5 min | 78% at 15 min | 25.0 |
P. aeruginosa (ATCC 27853) | 3 min | 92% at 10 min | 18.8 |
LL-37 self-assembles into oligomeric pores (4–8 subunits) in lipid bilayers, driven by salt bridges involving Asp³⁶ and hydrophobic residues (Phe⁵/Phe⁶). Molecular dynamics simulations reveal two interaction pathways: (1) Toroidal pore formation in unsaturated phospholipid membranes, where peptides and lipid headgroups line a hydrophilic channel; (2) Nanofiber assembly in saturated phospholipids, forming helical peptide-lipid superstructures [4] [10]. Quartz crystal microbalance studies show maximal membrane binding at −22 Hz frequency shift for anionic membranes (DMPC:DMPG 3:2), with pore diameters of 2.5–3.5 nm enabling efflux of cytoplasmic content (e.g., ATP, K⁺ ions) [7] [10].
LL-37 induces negative membrane curvature via asymmetric insertion of its N-terminal helix into lipid bilayers. This curvature strain triggers micron-scale membrane buckling and rapid content leakage (≤ 5 min for calcein release from DOPC liposomes) [6]. Staphylococcus aureus counteracts this mechanism by secreting aureolysin, which cleaves LL-37 at Arg¹⁹-Ile²⁰, Arg²³-Ile²⁴, and Leu³¹-Val³² bonds, abolishing membrane disruption [1]. Mutations in S. aureus’s dlt operon (alanine esterification of teichoic acids) increase membrane negativity, enhancing LL-37’s curvature effects by 3-fold [5] [6].
LL-37 SKE Trifluoroacetate disrupts biofilm matrices by:
Table 2: Anti-Biofilm Efficacy of LL-37 Fragments
Peptide Fragment | Sequence (LL-37 Residues) | Biofilm Reduction | Pathogen |
---|---|---|---|
GF-17 | 17–32 (FKRIVQRIKDFLRNL) | 92% inhibition (IC₅₀ = 4.7 μg/mL) | S. epidermidis ATCC 14990 |
FK-16 | 17–32 (same as GF-17) | 85% inhibition (IC₅₀ = 9.4 μg/mL) | S. aureus ATCC 29213 |
17BIPHE2 | Modified GF-17 with D-Leu | 95% inhibition (IC₅₀ = 2.3 μg/mL; protease-resistant) | S. aureus clinical isolate |
LL-37 enters bacterial cells via self-promoted uptake and targets metabolic enzymes:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3